N-Benzoyl-p-toluenesulfonamide sodium is an organic compound with the chemical formula C14H15NO2S and a molecular weight of approximately 297.305 g/mol. It is characterized by its sulfonamide functional group, which is known for its versatility in medicinal chemistry. This compound is recognized for its role as a potent inhibitor of calcium-stimulated myosin S1 ATPase, making it significant in various biochemical and pharmacological studies. The sodium salt form enhances its solubility in aqueous environments, facilitating its use in biological applications .
The primary biological activity of N-Benzoyl-p-toluenesulfonamide sodium lies in its inhibition of myosin S1 ATPase activity. This action disrupts the actomyosin ATPase cycle essential for muscle contraction. By inhibiting this enzyme, the compound decreases muscle contraction efficiency and has potential implications in treating muscle-related disorders. Additionally, it has been explored for its effects on glucose uptake and metabolism due to its influence on muscle physiology .
N-Benzoyl-p-toluenesulfonamide sodium can be synthesized through several methods:
These methods can be scaled for industrial production, often utilizing continuous flow reactors to improve efficiency.
N-Benzoyl-p-toluenesulfonamide sodium has diverse applications across various fields:
Interaction studies involving N-Benzoyl-p-toluenesulfonamide sodium focus primarily on its binding affinity and inhibitory effects on myosin ATPase. These studies reveal that the compound significantly decreases inorganic phosphate release during ATP hydrolysis, indicating a strong interaction with the actomyosin complex. This property makes it a valuable compound for exploring muscle contraction dynamics and potential therapeutic strategies for muscle disorders .
N-Benzoyl-p-toluenesulfonamide sodium shares structural similarities with other sulfonamide compounds. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-Benzyl-p-toluenesulfonamide | Similar sulfonamide structure | Potent inhibitor of calcium-stimulated myosin S1 ATPase |
| Sulfanilamide | Basic sulfonamide structure | Known for antibacterial properties |
| N-Acetyl-p-toluenesulfonamide | Similar aromatic ring | Used primarily as an analgesic |
| N-(4-Methylphenyl)sulfanilamide | Similar sulfonamide structure | Exhibits anti-inflammatory properties |
N-Benzoyl-p-toluenesulfonamide sodium is unique due to its specific inhibitory action on myosin S1 ATPase, distinguishing it from other sulfonamides that may possess different biological activities or therapeutic applications .
N-Benzoyl-p-toluenesulfonamide sodium, a sodium salt of a sulfonamide derivative, represents a specialized compound in organic chemistry. Its development is rooted in synthetic strategies involving sulfonamides, which have been explored for their reactivity and applications in medicinal chemistry. While specific historical records for this compound are limited, its synthesis aligns with established methods for sulfonamide derivatives, often involving the reaction of benzamide with p-toluenesulfonyl chloride followed by deprotonation with a strong base like sodium hydroxide.
This compound belongs to the sulfonamide class, characterized by the sulfonyl group (-SO₂-) bonded to nitrogen. It is classified as a sodium salt of a sulfonamide, where the sodium ion serves as a counterion to enhance solubility and stability. Structurally, it combines a benzoyl group (C₆H₅CO-) and a p-toluenesulfonyl moiety (C₇H₇SO₂-) linked via a carboximidate (-N-C(=O)-) bridge.
The molecular formula is C₁₄H₁₂NNaO₃S, with a computed molecular weight of 297.31 g/mol. The structure features:
Table 1: Key Structural and Weight Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂NNaO₃S |
| Molecular Weight | 297.31 g/mol |
| Sodium Ion Role | Counterion for stability |
While specific crystallographic data for N-benzoyl-p-toluenesulfonamide sodium is unavailable, related sulfonamide salts often exhibit diverse crystal packing due to hydrogen bonding and ionic interactions. For example, p-toluenesulfonamide derivatives typically adopt triclinic or monoclinic space groups (e.g., P-1), with lattice parameters influenced by substituent positions and ionic charges.
Limited experimental data exists, but ionic sulfonamide salts generally exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to their acidic counterparts. The sodium salt’s solubility may be enhanced in aqueous media, making it suitable for reactions requiring homogeneous conditions.
Decomposition temperatures are not explicitly reported, but sulfonamide salts typically decompose at elevated temperatures (>200°C), releasing gases such as SO₂ or CO₂. Thermal stability studies would require differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for precise characterization.
The systematic name is sodium;N-(4-methylphenyl)sulfonylbenzenecarboximidate, reflecting the parent acid’s structure and the sodium counterion.
This name emphasizes the sulfonyl group’s attachment to the nitrogen and the carboximidate linkage.
The compound is registered under 170275-21-5, as indicated in chemical databases.
C₁₄H₁₂NNaO₃S accounts for all atoms in the structure, including the sodium ion.
The synthesis of N-Benzoyl-p-toluenesulfonamide sodium relies on several well-established conventional methodologies that have been refined over decades of research. The most prevalent approaches involve the formation of sulfonamide linkages through nucleophilic substitution reactions and acylation procedures.
The primary conventional route employs p-toluenesulfonyl chloride as the starting material, which undergoes nucleophilic attack by benzamide in the presence of a suitable base such as triethylamine [8]. This method typically proceeds under mild conditions in dichloromethane at 0°C, yielding the desired product in 60-85% yield [8]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride, necessitating the use of excess base to neutralize the acidic byproduct [8].
An alternative conventional approach utilizes sodium p-toluenesulfinate as the sulfur source, which reacts with benzoyl chloride under basic conditions [10]. This methodology demonstrates superior atom economy compared to the sulfonyl chloride route, achieving yields of 70-90% under biphasic aqueous-organic reaction conditions [10]. The sodium sulfinate approach benefits from the reduced formation of corrosive byproducts and enhanced functional group tolerance [10].
Direct acylation of p-toluenesulfonamide with benzoyl chloride represents another conventional synthetic pathway [1]. This method requires elevated temperatures and base catalysis to overcome the reduced nucleophilicity of the sulfonamide nitrogen [1]. While operationally simple, this approach often necessitates harsh reaction conditions that may compromise substrate compatibility and yield consistency [1].
Table 1: Conventional Synthesis Routes for N-Benzoyl-p-toluenesulfonamide Sodium
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonyl Chloride Route | p-Toluenesulfonyl chloride + Benzamide | Base (TEA), CH₂Cl₂, 0°C | 60-85 | Well-established protocol | HCl generation, corrosive |
| Sodium Sulfinate Route | Sodium p-toluenesulfinate + Benzoyl chloride | Basic medium, aqueous/organic biphasic | 70-90 | High atom economy | Limited substrate scope |
| Direct Acylation | p-Toluenesulfonamide + Benzoyl chloride | Base catalyst, elevated temperature | 65-80 | Simple procedure | Harsh conditions required |
| Reductive Coupling | Nitroaromatics + Sodium sulfinates | Metal catalyst, 70-80°C | 75-95 | Green chemistry approach | Catalyst dependency |
The reductive coupling methodology has emerged as a promising conventional approach, utilizing nitroaromatics and sodium sulfinates as starting materials [7]. This method employs metal catalysts such as iron-based frameworks or palladium systems to facilitate the coupling reaction at temperatures of 70-80°C [7]. The reductive coupling approach demonstrates excellent yields of 75-95% while minimizing the formation of toxic byproducts [7].
Recent advances in synthetic methodology have introduced several innovative approaches for the preparation of N-Benzoyl-p-toluenesulfonamide sodium that address limitations of conventional methods. These novel strategies incorporate modern synthetic technologies and mechanistic insights to enhance efficiency, selectivity, and environmental compatibility.
Microwave-assisted synthesis has revolutionized the preparation of sulfonamide derivatives by dramatically reducing reaction times and improving yields [24]. Under microwave irradiation at 180-300 watts, the synthesis of N-Benzoyl-p-toluenesulfonamide sodium can be completed in 4-15 minutes compared to several hours required for conventional heating [24]. The microwave methodology achieves yield improvements of 10-15% while significantly reducing energy consumption [24]. The enhanced reaction kinetics result from selective heating of polar molecules and improved mass transfer within the reaction medium [24].
Flow chemistry represents another transformative approach for continuous synthesis of sulfonamide compounds [11]. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [11]. The flow chemistry approach for N-Benzoyl-p-toluenesulfonamide sodium synthesis operates at temperatures of 80-120°C with reaction times of 30-60 minutes [11]. This methodology offers enhanced safety profiles due to reduced inventory of reactive intermediates and improved heat management [11].
Electrochemical synthesis has emerged as a metal-free alternative for sulfonamide formation, proceeding through anodic oxidation mechanisms [16]. The electrochemical approach operates at room temperature and eliminates the need for stoichiometric oxidants or metal catalysts [16]. This methodology demonstrates yield improvements of 15-25% compared to conventional routes while generating minimal waste [16]. The electrochemical process involves single-electron transfer mechanisms that enable selective functionalization under mild conditions [16].
Table 2: Novel Synthetic Approaches
| Approach | Technology | Reaction Time | Temperature (°C) | Yield Improvement (%) | Environmental Benefits |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | MW irradiation, 180-300W | 4-15 minutes | 110-180 | 10-15 | Reduced energy consumption |
| Flow Chemistry | Continuous flow reactors | 30-60 minutes | 80-120 | 5-10 | Minimal waste generation |
| Electrochemical Synthesis | Electrochemical oxidation | 2-6 hours | Room temperature | 15-25 | No metal catalysts required |
| Manganese-Catalyzed N-Alkylation | Mn(I) PNP pincer catalyst | 24 hours | 150 | 20-30 | Atom-efficient process |
| Copper-Catalyzed Coupling | Cu-catalyzed radical coupling | 6-16 hours | 60-80 | 10-20 | Mild reaction conditions |
Manganese-catalyzed N-alkylation utilizing Mn(I) PNP pincer complexes represents a significant advancement in sustainable sulfonamide synthesis [21]. This methodology employs a borrowing hydrogen strategy that eliminates the need for stoichiometric reducing agents [21]. The manganese catalyst operates at 150°C for 24 hours, achieving yield improvements of 20-30% compared to conventional approaches [21]. The atom-efficient nature of this process minimizes waste generation while demonstrating excellent functional group tolerance [21].
Copper-catalyzed radical coupling reactions provide access to N-Benzoyl-p-toluenesulfonamide sodium through innovative C-N bond formation strategies [22]. These methodologies operate under mild conditions at 60-80°C with reaction times of 6-16 hours [22]. The copper-catalyzed approach utilizes sodium sulfinates as radical precursors, enabling the formation of sulfonamide linkages through radical intermediates [22]. This methodology demonstrates yield improvements of 10-20% while operating under environmentally benign conditions [22].
The successful synthesis of N-Benzoyl-p-toluenesulfonamide sodium requires careful optimization of multiple reaction parameters to achieve maximum yield, selectivity, and reproducibility. Systematic investigation of these parameters has revealed critical relationships between reaction conditions and product formation efficiency.
Temperature control represents the most critical parameter affecting both reaction rate and product selectivity [17]. For conventional synthesis routes, optimal temperatures range from 20-40°C to balance reaction kinetics with thermal stability of reactants [17]. Microwave-assisted synthesis operates effectively at elevated temperatures of 110-150°C due to the selective heating mechanism that minimizes decomposition pathways [24]. Temperature variations of ±10°C can result in yield fluctuations of 15-25%, emphasizing the importance of precise thermal control [17].
Solvent selection profoundly influences reaction outcome through effects on substrate solubility, reaction kinetics, and product precipitation [26]. Dichloroethane, dimethyl sulfoxide, dimethylformamide, and dichloromethane have emerged as preferred solvents for different synthetic approaches [17] [26]. The choice of solvent system can impact yields by ±20-30%, with polar aprotic solvents generally favoring nucleophilic substitution mechanisms [26]. Solvent effects also influence the stereochemical outcome and regioselectivity of the coupling reactions [26].
Table 3: Optimization of Reaction Parameters
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Temperature | 20-40°C (conventional), 110-150°C (MW) | ±15-25% | Balance between rate and selectivity |
| Solvent System | DCE, DMSO, DMF, CH₂Cl₂ | ±20-30% | Substrate solubility and stability |
| Base Type | K₂CO₃, DBU, TEA (2-10 equiv) | ±10-40% | Nucleophilicity and steric hindrance |
| Catalyst Loading | 5-25 mol% (catalytic methods) | ±15-35% | Cost vs efficiency trade-off |
| Reaction Time | 0.5-24 hours | ±10-20% | Side reaction minimization |
| pH Control | 7-9 (basic conditions) | ±25-40% | Product stability and precipitation |
Base selection and stoichiometry critically influence reaction efficiency and byproduct formation [17]. Potassium carbonate, 1,8-diazabicyclo[5.4.0]undec-7-ene, and triethylamine represent commonly employed bases with optimal loadings of 2-10 equivalents [17]. The nucleophilicity and steric properties of the base can affect yields by ±10-40%, with stronger bases generally favoring complete conversion but potentially promoting side reactions [17].
Catalyst loading optimization balances reaction efficiency with economic considerations [21]. For catalytic methodologies, optimal catalyst loadings range from 5-25 mol%, with variations in this parameter affecting yields by ±15-35% [21]. Higher catalyst loadings generally improve reaction rates but increase costs and may complicate product purification [21].
Reaction time optimization requires balancing complete conversion with minimization of side reactions [17]. Optimal reaction times vary from 0.5-24 hours depending on the synthetic approach employed [17]. Insufficient reaction time results in incomplete conversion, while excessive reaction time can lead to product decomposition or formation of oligomeric byproducts [17].
pH control during the reaction process significantly affects both product yield and stability [26]. Maintaining pH in the range of 7-9 under basic conditions optimizes nucleophilic attack while preventing product hydrolysis [26]. pH variations outside this range can cause yield reductions of ±25-40% due to competing reaction pathways or product degradation [26].
The transition from laboratory-scale synthesis to industrial production of N-Benzoyl-p-toluenesulfonamide sodium presents numerous technical and economic challenges that require systematic evaluation and optimization. Successful scale-up demands comprehensive understanding of heat transfer, mass transfer, safety considerations, equipment requirements, process control, and economic factors.
Heat transfer limitations become increasingly critical as reactor size increases due to unfavorable surface area to volume ratios [11]. Laboratory-scale reactions benefit from rapid heating and cooling capabilities that may not translate directly to larger scales [11]. Pilot-scale operations requiring 1-100 kg production necessitate jacketed reactors with sophisticated heat exchange systems to maintain temperature uniformity [11]. Industrial-scale production exceeding 100 kg requires integrated heat exchanger networks designed through computational modeling to ensure adequate thermal management [11].
Mass transfer efficiency represents another fundamental challenge in scale-up operations [11]. Laboratory-scale mixing achieves rapid homogenization through magnetic stirring or overhead mechanical agitation [11]. Pilot-scale production demands careful impeller design and positioning to ensure adequate mass transfer throughout the reaction volume [11]. Industrial-scale operations often require computational fluid dynamics modeling to optimize mixing patterns and minimize dead zones that could compromise product quality [11].
Table 4: Scale-up Considerations for Industrial Production
| Aspect | Laboratory Scale | Pilot Scale (1-100 kg) | Industrial Scale (>100 kg) | Key Challenges |
|---|---|---|---|---|
| Heat Transfer | Rapid heating/cooling | Jacketed reactors required | Heat exchanger networks | Temperature uniformity |
| Mass Transfer | Efficient mixing | Impeller design critical | Computational fluid dynamics | Mixing efficiency scaling |
| Safety Considerations | Fume hood ventilation | Explosion-proof equipment | Hazard analysis (HAZOP) | Regulatory compliance |
| Equipment Requirements | Standard glassware | Steel/Hastelloy vessels | Continuous processing | Material compatibility |
| Process Control | Manual monitoring | Automated sensors | Advanced process control | Quality consistency |
| Economic Factors | Material cost focus | Labor cost optimization | Capital investment planning | Return on investment |
Safety considerations become paramount as scale increases due to larger inventories of potentially hazardous materials [11]. Laboratory-scale operations rely on fume hood ventilation and standard safety protocols [11]. Pilot-scale production requires explosion-proof equipment and enhanced ventilation systems to manage increased chemical inventories [11]. Industrial-scale operations demand comprehensive hazard analysis and operability studies to identify potential failure modes and implement appropriate safeguards [11].
Process control systems must evolve to maintain product quality and consistency across different production scales [11]. Laboratory-scale synthesis relies on manual monitoring and operator expertise [11]. Pilot-scale operations benefit from automated sensors and data logging systems to track critical process parameters [11]. Industrial-scale production requires advanced process control systems with real-time optimization capabilities to maintain consistent product quality [11].
Economic factors drive many scale-up decisions and require careful analysis of capital and operating costs [11]. Laboratory-scale synthesis focuses primarily on material costs and reaction optimization [11]. Pilot-scale operations must consider labor cost optimization and equipment utilization [11]. Industrial-scale production requires comprehensive capital investment planning and return on investment analysis to ensure commercial viability [11].
The implementation of green chemistry principles in the synthesis of N-Benzoyl-p-toluenesulfonamide sodium represents a critical advancement toward sustainable chemical manufacturing. These principles focus on reducing environmental impact while maintaining or improving synthetic efficiency through innovative methodologies and process design.
Atom economy optimization constitutes a fundamental green chemistry principle that maximizes the incorporation of starting materials into the final product [26]. Direct condensation methods for N-Benzoyl-p-toluenesulfonamide sodium synthesis achieve 80-95% atom utilization by minimizing the formation of stoichiometric byproducts [26]. One-pot multicomponent reactions further enhance atom economy by eliminating intermediate purification steps and reducing overall waste generation [15].
Safer solvent systems represent another crucial aspect of green chemistry implementation [26]. Traditional organic solvents such as dichloromethane and chloroform are being replaced with environmentally benign alternatives including water, ionic liquids, and supercritical carbon dioxide [26]. These alternative solvents enable 60-90% reduction in solvent usage while maintaining comparable reaction efficiency [26]. Water-based systems particularly benefit from enhanced safety profiles and simplified waste treatment procedures [15].
Table 5: Green Chemistry Applications in Synthesis
| Green Principle | Implementation Strategy | Environmental Impact | Current Limitations |
|---|---|---|---|
| Atom Economy | Direct condensation methods | 80-95% atom utilization | Substrate scope restrictions |
| Safer Solvents | Water, ionic liquids, supercritical CO₂ | 60-90% solvent reduction | Limited commercial availability |
| Energy Efficiency | Microwave, ultrasound, photochemistry | 40-70% energy savings | Higher initial investment |
| Catalytic Processes | Organocatalysis, biocatalysis | 50-80% waste reduction | Catalyst recycling challenges |
| Waste Minimization | One-pot multicomponent reactions | 70-95% by-product elimination | Process optimization complexity |
| Biodegradable Auxiliaries | Enzyme-compatible protecting groups | 90-99% biodegradability | Regulatory approval required |
Energy efficiency improvements through alternative activation methods significantly reduce the environmental footprint of sulfonamide synthesis [24]. Microwave irradiation, ultrasonic activation, and photochemical methods achieve 40-70% energy savings compared to conventional thermal heating [24]. These technologies enable selective energy input that accelerates desired reactions while minimizing energy-intensive side processes [24].
Catalytic processes employing organocatalysis and biocatalysis offer substantial environmental benefits through waste reduction and enhanced selectivity [21]. Organocatalytic methods eliminate the need for toxic metal catalysts while achieving 50-80% waste reduction compared to stoichiometric approaches [21]. Biocatalytic systems utilize enzyme-mediated transformations that operate under mild conditions and demonstrate exceptional selectivity [26].
Waste minimization strategies focus on eliminating byproduct formation through improved reaction design and process integration [15]. One-pot multicomponent reactions achieve 70-95% byproduct elimination by combining multiple synthetic steps into a single operation [15]. These strategies reduce isolation and purification requirements while minimizing overall waste generation [15].
Biodegradable auxiliaries and protecting groups represent an emerging area of green chemistry application [26]. Enzyme-compatible protecting groups demonstrate 90-99% biodegradability while maintaining synthetic utility [26]. These systems enable environmentally responsible synthesis by ensuring that auxiliary materials do not persist in the environment following their intended use [26].
X-ray crystallographic analysis of N-Benzoyl-p-toluenesulfonamide sodium reveals distinctive structural characteristics that define its molecular geometry and bonding patterns. While specific crystallographic data for this exact compound are limited in the literature, analysis of closely related sulfonamide structures provides valuable insights into the expected structural features [2] [3].
The molecular structure consists of a p-toluenesulfonyl group linked to a nitrogen atom, which is further connected to a benzoyl group, with the sodium ion associating with the negatively charged oxygen of the modified benzoyl group . This arrangement creates a unique ionic compound where the organic framework maintains specific conformational preferences influenced by both intramolecular interactions and crystal packing forces.
Crystallographic studies of related sulfonamide compounds indicate that these molecules typically adopt conformations where the sulfonamide group can exist in either eclipsed or staggered orientations relative to the aromatic ring systems [2]. The most frequently observed space groups for sulfonamide crystals include P -1, C2/c, Pbca, and Pna21, with molecular packing architectures that can be conditionally divided into three different groups based on the structure and composition of molecular layers [2] [3].
The crystal packing of sulfonamide compounds is predominantly governed by hydrogen bonding networks, which form infinite chains with characteristic graph set notations. In most sulfonamide structures, the hydrogen bond patterns involve interactions between the amino hydrogen atoms and the sulfonyl oxygen atoms, creating robust three-dimensional networks that stabilize the crystal lattice [2] [3].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of N-Benzoyl-p-toluenesulfonamide sodium. The ¹H Nuclear Magnetic Resonance spectrum is expected to show characteristic signals in the aromatic region between 7.0-8.0 parts per million, corresponding to the protons on both the benzoyl and p-toluenesulfonyl aromatic rings [6] [7].
The methyl group attached to the para position of the toluenesulfonyl ring typically appears as a singlet around 2.3-2.5 parts per million, providing a distinctive marker for this structural component [6] [8]. The integration patterns and coupling constants offer valuable information about the spatial arrangement of protons and their electronic environments.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbon signals typically appearing between 120-140 parts per million [6] [7]. The carbonyl carbon of the benzoyl group is expected to resonate at a lower field, around 160-180 parts per million, while the methyl carbon appears in the aliphatic region around 20-25 parts per million.
The ¹⁵N Nuclear Magnetic Resonance technique, though less commonly employed, can provide specific information about the nitrogen environment in the sulfonamide linkage. Studies on related sulfonamide compounds have shown that nitrogen chemical shifts are sensitive to the electronic environment and hydrogen bonding patterns [9] [10].
Infrared spectroscopy serves as a powerful tool for identifying the characteristic functional groups present in N-Benzoyl-p-toluenesulfonamide sodium. The most distinctive features in the infrared spectrum are the sulfonyl group vibrations, which appear as strong, characteristic bands [11] [12] .
The asymmetric sulfur dioxide stretching vibration typically occurs in the range of 1320-1310 cm⁻¹, while the symmetric sulfur dioxide stretching appears at 1155-1143 cm⁻¹ [12] . These frequencies are diagnostic for the sulfonamide functional group and provide information about the electronic environment of the sulfur atom.
The sulfur-nitrogen stretching vibration manifests as a band in the region of 914-895 cm⁻¹, which is characteristic of the sulfonamide linkage [12] . This vibration is particularly sensitive to the substitution pattern and can provide insights into the bonding characteristics of the nitrogen atom.
Nitrogen-hydrogen stretching vibrations appear in the region of 3349-3144 cm⁻¹, though the intensity and position of these bands may be affected by the presence of the sodium ion and potential hydrogen bonding interactions [11] [12]. The aromatic carbon-carbon stretching vibrations are observed in the range of 1594-1489 cm⁻¹, confirming the presence of the aromatic ring systems.
Mass spectrometric analysis of N-Benzoyl-p-toluenesulfonamide sodium provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak is expected at mass-to-charge ratio 297, corresponding to the intact sodium salt [14] .
Characteristic fragmentation patterns include the loss of the sodium ion, resulting in fragments at lower masses corresponding to the organic portion of the molecule. Common fragmentation pathways involve cleavage of the sulfonamide bond, leading to fragments containing either the benzoyl or the p-toluenesulfonyl portions [15].
Electrospray ionization mass spectrometry is particularly useful for analyzing ionic compounds like sodium salts, as it allows for gentle ionization that preserves the molecular ion while providing information about the charge state and association patterns [15]. High-resolution mass spectrometry can confirm the exact molecular formula and distinguish between possible isomeric structures.
Ultraviolet-visible spectroscopy of N-Benzoyl-p-toluenesulfonamide sodium reveals electronic transitions associated with the aromatic chromophores present in the molecule. The benzoyl and p-toluenesulfonyl groups each contribute characteristic absorption bands in the ultraviolet region [16] [17].
The π→π transitions of the aromatic rings typically appear in the range of 250-280 nanometers, while n→π transitions associated with the nitrogen and oxygen lone pairs may be observed at longer wavelengths [16]. The presence of electron-donating or electron-withdrawing substituents can shift these absorption maxima, providing information about the electronic distribution within the molecule.
Time-dependent density functional theory calculations have been employed to predict absorption spectra for related sulfonamide compounds, showing good agreement between experimental and calculated values [16] [17]. These studies indicate that the absorption characteristics are sensitive to the molecular conformation and intermolecular interactions.
Computational methods provide valuable insights into the structural preferences and electronic properties of N-Benzoyl-p-toluenesulfonamide sodium. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have been extensively employed for sulfonamide compounds [16] [17] [18].
Geometry optimization calculations reveal the most stable conformational arrangements, taking into account both intramolecular interactions and steric constraints. These studies typically identify multiple low-energy conformers that differ in the relative orientations of the aromatic rings and the sulfonamide linkage [16] [18].
Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics. This analysis reveals the distribution of electron density, the nature of bonding interactions, and the extent of charge transfer between different molecular fragments [16] [17]. For sulfonamide compounds, natural bond orbital analysis typically shows significant delocalization between the nitrogen lone pair and the adjacent aromatic systems.
Molecular electrostatic potential analysis maps the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential [16] [17]. This information is crucial for understanding intermolecular interactions, hydrogen bonding patterns, and potential binding sites for biological targets.
Quantum theory of atoms in molecules analysis provides a rigorous framework for characterizing bonding interactions and intermolecular contacts [19] [20]. This approach identifies bond critical points, ring critical points, and cage critical points, providing quantitative measures of bond strength and interaction energy.
The molecular geometry of both compounds shows similar bond lengths and angles within the sulfonamide core structure. The sulfur-nitrogen bond length typically ranges from 1.60-1.65 Å, while the sulfur-oxygen bonds are shorter at approximately 1.43-1.45 Å [2] [3]. The carbon-sulfur bond connecting the aromatic ring to the sulfonyl group measures approximately 1.75-1.80 Å.
Conformational preferences differ between the sodium salt and the neutral sulfonamide derivatives. The presence of the ionic character in N-Benzoyl-p-toluenesulfonamide sodium influences the preferred conformations and may restrict rotation around certain bonds compared to neutral analogs [16] [18].
Crystal packing patterns show significant differences between ionic and neutral sulfonamide compounds. While neutral sulfonamides typically form hydrogen-bonded networks through nitrogen-hydrogen to oxygen interactions, the sodium salt exhibits additional ionic interactions that influence the overall crystal architecture [2] [3].
Hydrogen bonding networks in related sulfonamide crystals typically involve the formation of infinite chains with characteristic graph set notations. The most frequently occurring graphs for compounds with single hydrogen bonds are infinite chains with four atoms included [2] [3]. The strength of these hydrogen bonds varies depending on the substitution pattern and the presence of electron-donating or electron-withdrawing groups.